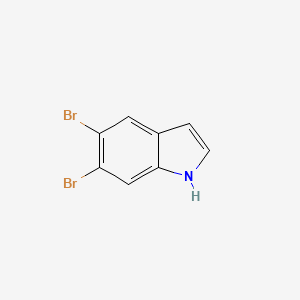

5,6-Dibromo-1H-indole

Descripción

5,6-Dibromo-1H-indole is a brominated indole derivative characterized by bromine substituents at positions 5 and 6 of the indole core. It serves as a critical intermediate in synthetic organic chemistry, particularly in the synthesis of marine natural products like Tanjungides A and B, which exhibit antitumoral activity . The compound is synthesized via decarboxylation of this compound-3-carboxylic acid (4) in pyridine, achieving a 95% yield . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.90 (d, J = 1.1 Hz, 1H), 7.70 (t, J = 1.1 Hz, 1H), 7.21 (ddd, J = 3.6, 2.5, 1.2 Hz, 1H), 6.48 (ddt, J = 3.3, 2.2, 1.1 Hz, 1H) .

- ¹³C NMR (CDCl₃): δ 135.7, 129.0, 126.3, 125.1, 117.3, 115.9, 115.3, 102.6 .

Its reactivity allows further functionalization, such as Vilsmeier formylation to introduce a carbaldehyde group at position 3 (this compound-3-carbaldehyde, 6), a precursor for antitumoral derivatives .

Propiedades

IUPAC Name |

5,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYMGJXOXIECHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591728 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854923-38-9 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination Using Bromine (Br₂)

A typical method involves dissolving indole or a suitable intermediate in an aqueous or organic solvent, followed by controlled addition of bromine at low temperatures (0–5°C) to limit side reactions.

-

- Solvent: Water or organic solvents like chloroform or dichloromethane.

- Temperature: 0–5°C during bromine addition, followed by warming to room temperature.

- Bromine equivalents: Typically 1–2 equivalents relative to the starting material.

- Reaction time: 1–3 hours at low temperature, then 1–2 hours at room temperature.

-

- Quenching excess bromine with sodium bisulfite or potassium bisulfite.

- Neutralization with sodium hydroxide or potassium hydroxide.

- Refluxing for extended periods (12–18 hours) to complete the reaction.

- Isolation by crystallization, filtration, and drying.

This method yields 5-bromoindole intermediates, which can be further brominated to obtain 5,6-dibromo derivatives.

Bromination Using N-Bromosuccinimide (NBS)

NBS is often used as a milder brominating agent that can provide better regioselectivity and reduce over-bromination.

- Reaction Conditions:

- Solvent: Organic solvents such as chloroform or dichloromethane.

- Temperature: Room temperature or reflux.

- Catalyst: Lewis acids like iron(III) chloride or aluminum chloride may be used to enhance electrophilicity.

- Stoichiometry: Controlled addition of NBS to achieve dibromination.

This approach allows for selective dibromination at the 5 and 6 positions of the indole ring under milder conditions.

Stepwise Bromination via 5-Bromoindole Intermediate

A more controlled synthetic route involves first preparing 5-bromoindole, followed by bromination at the 6-position.

-

- An intermediate (referred to as intermediate II in some patents) is dissolved in water.

- Bromine is added dropwise at 0°C over one hour.

- Reaction is maintained for 1 hour at 0°C, then warmed to room temperature for an additional hour.

- Sodium bisulfite solution is added to quench excess bromine.

- Sodium hydroxide solution is added, and the mixture is refluxed for 12–18 hours.

- The product is isolated by cooling, crystallization, filtration, washing, and drying.

-

- The 5-bromoindole is then subjected to bromination under similar conditions to introduce the second bromine at the 6-position, yielding 5,6-dibromo-1H-indole.

This method offers better control over substitution patterns and purity.

Industrial Production Considerations

Industrial scale synthesis of this compound generally follows the above synthetic routes but incorporates process optimizations:

- Use of continuous flow reactors to improve heat and mass transfer.

- Automated control of bromine addition to ensure safety and reproducibility.

- Optimization of solvent systems and reaction times to maximize yield and purity.

- Implementation of robust purification protocols including crystallization and filtration.

These improvements enable efficient large-scale production with consistent quality.

Research Findings and Structural Insights

Although the focus here is on preparation methods, understanding the compound's structure aids in optimizing synthesis.

- The crystal structure of this compound derivatives (e.g., this compound-2,3-dione) reveals near-planar molecules with bromine atoms at the 5 and 6 positions.

- Intermolecular interactions such as hydrogen bonding and halogen-oxygen contacts influence crystallization and purity.

- These structural features can be leveraged to optimize crystallization conditions during synthesis.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct bromination with Br₂ | Indole/intermediate + Br₂, 0–5°C, aqueous or organic solvent, followed by neutralization and reflux | Simple, widely used | Risk of over-bromination, harsh conditions |

| Bromination with NBS | Indole + NBS, organic solvent, room temp or reflux, Lewis acid catalyst | Milder conditions, better selectivity | Requires catalyst, costlier reagent |

| Stepwise bromination via 5-bromoindole | Prepare 5-bromoindole first, then brominate at 6-position | Better regioselectivity, higher purity | Multi-step, longer process |

| Industrial continuous flow | Controlled Br₂ addition, automated systems | Scalable, reproducible | Requires specialized equipment |

Análisis De Reacciones Químicas

Regioselective Bromination and Functionalization

5,6-Dibromo-1H-indole undergoes further halogenation at specific positions due to steric and electronic effects:

-

Iodination at C3 : Reaction with iodine (I₂) in DMF in the presence of KOH yields 5,6-dibromo-3-iodo-1H-indole (90% yield) .

-

Bromination at C3 : Using N-bromosuccinimide (NBS) in dichloromethane (DCM) produces 3,5,6-tribromo-1H-indole (92% yield) .

Table 1: Bromination and Iodination Reactions

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5,6-Dibromo-1H-indole | I₂, KOH, DMF, rt, 1 h | 5,6-Dibromo-3-iodo-1H-indole | 90 | |

| 5,6-Dibromo-1H-indole | NBS, DCM, 0°C → rt, 1 h | 3,5,6-Tribromo-1H-indole | 92 |

Electrophilic Substitution Reactions

The bromine atoms deactivate the benzene ring, but the indole nucleus retains reactivity at positions 2 and 7:

-

Vilsmeier–Haack Formylation : Reaction with DMF/POCl₃ introduces a formyl group at C3 under mild conditions, forming 5,6-dibromo-3-formyl-1H-indole .

-

N-Alkylation : Treatment with methyl iodide (CH₃I) in DMF using NaH as a base produces 5,6-dibromo-N-methyl-1H-indole (quantitative yield) .

Oxidation and Ring Functionalization

Oxidation of 5,6-dibromo-1H-indole leads to indolequinones, which are bioactive intermediates:

-

Oxidation to Isatin Derivatives : Reaction with NBS in DMF forms 5,6-dibromo-1H-indole-2,3-dione (76% yield), a precursor for anticancer agents .

Table 2: Oxidation Reactions

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5,6-Dibromo-1H-indole | NBS, DMF, 25°C, 12 h | 5,6-Dibromoindole-2,3-dione | 76 |

Nucleophilic Substitution

The C2 position is susceptible to nucleophilic attack due to resonance stabilization:

-

C2 Lithiation : Treatment with n-BuLi generates a C2-lithiated intermediate, which reacts with electrophiles (e.g., CO₂) to yield 5,6-dibromoindole-2-carboxylic acid .

Spectroscopic Characteristics

-

¹H NMR : Key signals include aromatic protons at δ 7.78 (H-2, J = 2.4 Hz) and δ 11.78 (NH-1, J = 2.6 Hz) .

-

HRMS : Molecular ion at m/z 340.9061 (C₁₂H₉Br₂NO⁺), confirming dibromination .

Biological Relevance

Aplicaciones Científicas De Investigación

Table 1: Synthesis Methods of 5,6-Dibromo-1H-indole

| Synthesis Method | Description |

|---|---|

| Bromination of Indole | Treating indole with bromine in acidic conditions |

| Coupling Reactions | Utilizing coupling agents to form more complex structures |

| Functionalization | Modifying the indole ring to enhance biological activity |

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives. For instance, a series of indole compounds were synthesized and tested for their efficacy against Zika virus protease, showing promising IC50 values as low as 320 nM . This indicates that such derivatives may serve as potential therapeutic agents against viral infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that brominated indoles exhibit significant cytotoxic effects against various cancer cell lines. A study on indole alkaloids from Catharanthus roseus demonstrated that these compounds could inhibit cell growth in leukemia cell lines at low concentrations (IC50 values ranging from 211 to 210 ng/mL) . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 0.32 | |

| Indole Alkaloids from C. roseus | Anticancer | 0.21 | |

| 5,6-Dibromotryptamine | Antimicrobial | <0.5 |

Medicinal Chemistry

In medicinal chemistry, the unique properties of this compound make it a valuable intermediate for synthesizing pharmaceuticals. Its derivatives have shown potential in treating various conditions, including inflammation and cancer. The compound's ability to interact with specific biological targets allows for the development of novel therapeutic agents.

Case Study: Development of Anticancer Agents

A notable case study involved synthesizing a series of dibromoindole derivatives aimed at inhibiting tubulin polymerization. These compounds exhibited potent cytotoxicity against multidrug-resistant cancer cell lines, highlighting their potential as effective anticancer agents . The study employed molecular docking to understand the binding interactions within the colchicine site on tubulin.

Mecanismo De Acción

The mechanism of action of 5,6-Dibromo-1H-indole involves its interaction with various molecular targets. The bromine atoms enhance its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Brominated Indoles with Different Substitution Patterns

Key Differences :

- Reactivity : Bromine at position 3 (as in 3,5- or 3,6-dibromoindoles) increases steric hindrance and alters electronic effects compared to 5,6-dibromo substitution.

- Applications : this compound is specifically utilized in antitumoral compound synthesis, whereas other isomers lack documented biological activity .

Functionalized Derivatives

Key Differences :

- Carbaldehyde vs. Triazole : The carbaldehyde group (6) enables cross-coupling reactions (e.g., Wittig olefination), while triazole derivatives (e.g., 9a–d) are designed for antioxidant activity .

- Methoxy Substitution : 5-Bromo-6-methoxy-1H-indole lacks bromine at C6, reducing steric bulk and altering solubility compared to dibromo analogs .

Heterocyclic Analogs: Indazole vs. Indole

Key Differences :

- Reactivity : Indazoles are less prone to electrophilic substitution at C3 due to nitrogen positioning, whereas indoles are more reactive at this site .

Actividad Biológica

5,6-Dibromo-1H-indole is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the bromination of indole derivatives. The presence of bromine atoms at the 5 and 6 positions significantly influences its biological activity. The molecular formula for this compound is , and it exhibits a unique structure conducive to various chemical reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Inhibition (%) at 100 μM |

|---|---|---|

| HCT-15 | 39.7 | 85% |

| SW-620 | 46.6 | 75% |

| MCF-7 | Not specified | Not specified |

These findings suggest that this compound can effectively inhibit the proliferation of cancer cells, particularly in colon cancer models .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways.

- Inhibition of Tubulin Polymerization : It disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to enhanced cytotoxicity against cancer cells .

Study on Antitumor Activity

A study conducted by Tanjungides et al. (2014) evaluated the antitumor activity of various bromoindoles, including this compound. The research demonstrated that this compound showed potent activity against HCT-116 colorectal cancer cells with an IC50 value significantly lower than many standard chemotherapeutics .

Mechanistic Insights

Further mechanistic studies revealed that this compound acts as a GSH-responsive prodrug. Upon activation by glutathione (GSH), it releases active components that inhibit tubulin polymerization and induce apoptosis . This dual mechanism enhances its efficacy against drug-resistant cancer cell lines.

Broader Biological Activities

Beyond its anticancer properties, this compound has shown promise in other biological activities:

- Antimicrobial Activity : It has exhibited antibacterial effects against various pathogens.

- Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6-Dibromo-1H-indole?

- Methodological Answer : The synthesis typically involves direct bromination of the indole core. Brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as dichloromethane or chloroform are used under controlled temperatures (0–25°C) to achieve regioselectivity at the 5- and 6-positions . For example, bromination of 1H-indole derivatives with Br₂ in acetic acid at 0°C yields dibrominated products. Purification often employs flash column chromatography using hexane/ethyl acetate gradients to isolate the target compound .

Q. How is this compound characterized in academic research?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.0–7.5 ppm) and carbons (δ 110–140 ppm) confirm substitution patterns .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight and isotopic patterns due to bromine .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The bromine atoms serve as reactive sites for:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives .

- Nucleophilic Substitutions : Replacement with amines or thiols to create functionalized indoles .

- Scaffold for Complex Molecules : Used in synthesizing bioactive compounds (e.g., kinase inhibitors or antimicrobial agents) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of indole derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., methoxy) at specific positions alter bromine substitution patterns .

- Solvent and Temperature : Polar solvents (e.g., DMF) and low temperatures favor kinetic control, reducing undesired di-brominated byproducts .

- Catalysts : Lewis acids like FeCl₃ can enhance selectivity by stabilizing transition states .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine sites) prone to nucleophilic attack .

- Transition State Modeling : Simulate reaction pathways for cross-coupling or substitution reactions .

- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) to guide drug design .

Q. How do researchers resolve contradictory data in reaction yields for this compound derivatives?

- Methodological Answer : Contradictions arise from variables like solvent purity or catalyst loading. Strategies include:

- Reproducibility Checks : Repeating reactions under identical conditions with fresh reagents .

- Analytical Triangulation : Cross-validating yields via NMR, LC-MS, and HPLC to confirm product identity .

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.